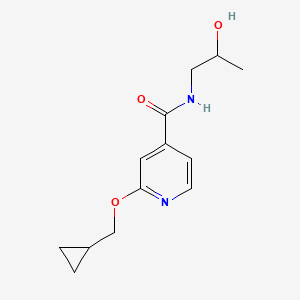

2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

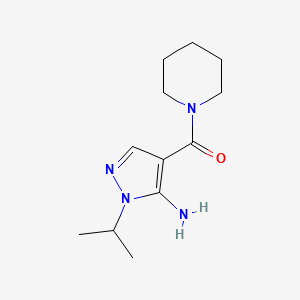

Synthesis Analysis

The synthesis of related isonicotinamide derivatives involves multi-step chemical processes, starting from basic precursors like methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride. For example, the synthesis of carbon-11-labeled isonicotinamides for PET imaging agents in Alzheimer's disease research involves a three to four-step process with overall chemical yields ranging from 17% to 47% (Gao, Wang, & Zheng, 2017).

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is characterized by X-ray diffraction analysis, revealing diverse crystal structures and bonding interactions. For instance, the supramolecular reagent isonicotinamide was used to co-crystallize with cyclic carboxylic acids, leading to structures with high Z′ values and demonstrating stoichiometric variations and polymorphism (Lemmerer & Fernandes, 2012).

Chemical Reactions and Properties

Isonicotinamide derivatives participate in various chemical reactions, including co-crystallization with cyclic carboxylic acids and Schiff base formation. These reactions are crucial for exploring the chemical diversity and potential applications of these compounds (Lemmerer & Fernandes, 2012).

Applications De Recherche Scientifique

PET Imaging Agents for Alzheimer's Disease

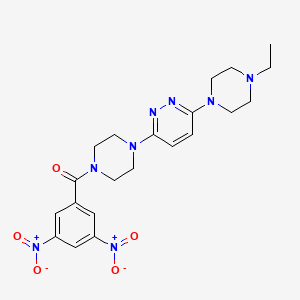

The synthesis of carbon-11-labeled isonicotinamides, including 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide and its derivatives, represents a significant advancement in the development of PET (Positron Emission Tomography) imaging agents. These compounds are designed for imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme activity in the brain, which is implicated in Alzheimer's disease. The synthesis process involves multiple steps leading to radiochemical yields of 40-50% and high specific activity, making them potent tools for neuroimaging applications (Gao, Wang, & Zheng, 2017).

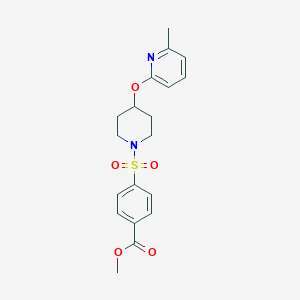

Supramolecular Chemistry and Co-Crystallization

Isonicotinamides, including 2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)isonicotinamide, are integral in supramolecular chemistry for creating co-crystals with various molecular components. These co-crystals exhibit diverse structures and properties, such as high Z′ values, stoichiometric variations, polymorphism, and phase transitions, offering a wide range of applications in material science and drug formulation. Notably, the co-crystallization of isonicotinamide with cyclic carboxylic acids demonstrates the vast potential of these compounds in designing new molecular architectures (Lemmerer & Fernandes, 2012).

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(16)7-15-13(17)11-4-5-14-12(6-11)18-8-10-2-3-10/h4-6,9-10,16H,2-3,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXWYQKCQQIMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=NC=C1)OCC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481939.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)

![N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2481943.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2481958.png)

![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)